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Compound of Interest |

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene
CAS No.: 5493-71-0
Cat. No.: B1602237
- 7

Role: Intermediate for Halogenated Aniline Synthesis & Drug Discovery CAS: 5493-71-0
Synonyms: 2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene

Executive Summary

2-Chloro-1-ethoxy-4-nitrobenzene serves as a strategic "gateway" molecule in organic
synthesis. Its primary utility lies in its reduction to 3-chloro-4-ethoxyaniline, a moiety that
imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients
(APIs) and agrochemicals.

Unlike simple nitrobenzenes, the presence of the ortho-chlorine and para-ethoxy group creates
a unigue steric and electronic environment. This substitution pattern is highly valued in
Structure-Activity Relationship (SAR) studies for:

o Agrochemicals: Benzoylurea chitin synthesis inhibitors (e.g., Lufenuron analogs).
e Oncology: Tubulin polymerization inhibitors (Combretastatin A-4 mimics).

e Immunology: Sphingosine-1-phosphate (S1P1) receptor agonists.

Chemical Identity & Physical Profile[1]
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Property Specification
Molecular Formula CsHsCINOs
Molecular Weight 201.61 g/mol
CAS Number 5493-71-0
Appearance Pale yellow to yellow crystalline solid
Melting Point 5660 °C
Boiling Point ~283 °C (at 760 mmHg)

N Soluble in DCM, EtOAc, Ethanol; Insoluble in
Solubility

water

. Susceptible to reduction (-NO2 - -NH-2);

Reactivity

Electrophilic aromatic substitution

Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The choice depends on raw
material availability and scale.

Method A: Nucleophilic Aromatic Substitution (Industrial
Route)

This method utilizes 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) as the starting
material. The nitro group activates the para-chlorine (position 4) towards nucleophilic attack,
while the meta-chlorine (position 3) remains intact.

e Mechanism: SNAr (Addition-Elimination)
» Regioselectivity: >95% substitution at C4 due to para-activation by the nitro group.
Protocol:

o Preparation: Dissolve 1.0 eq of 3,4-dichloronitrobenzene in absolute ethanol.
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» Nucleophile Generation: Separately, prepare a solution of sodium ethoxide (1.1 eq) by
dissolving sodium metal in absolute ethanol.

e Reaction: Add the ethoxide solution dropwise to the nitrobenzene solution at 0-5 °C to
control the exotherm.

o Reflux: Heat the mixture to reflux (78 °C) for 2—4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

o Workup: Concentrate ethanol, dilute with water, and filter the precipitated yellow solid.
Recrystallize from ethanol/water.

Method B: Alkylation of Phenols (Lab Scale / High
Purity)

This route starts with 2-chloro-4-nitrophenol, utilizing a Williamson ether synthesis. It avoids
regioselectivity issues entirely.

Protocol:

 Dissolution: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in DMF.

Deprotonation: Add K2COs (1.5 eq) and stir for 30 minutes at room temperature.

Alkylation: Add Ethyl Bromide or Ethyl lodide (1.2 eq) dropwise.

Heating: Heat to 60 °C for 4—-6 hours.

Workup: Pour into ice water. The product precipitates as a solid.[1] Filter and wash with cold
water.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the two synthesis routes and the critical downstream reduction
to the aniline derivative.
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Caption: Convergent synthesis pathways leading to the target nitrobenzene and its
downstream divergence into pharmaceutical and agrochemical scaffolds.

Downstream Applications & Drug Development

The primary value of 2-chloro-1-ethoxy-4-nitrobenzene is its conversion to 3-chloro-4-
ethoxyaniline (CAS 5211-02-9). This aniline is a "privileged structure" in medicinal chemistry.

A. Agrochemicals (Benzoylureas)

The 3-chloro-4-alkoxy motif is prevalent in benzoylurea insecticides, which function as chitin
synthesis inhibitors.

» Relevance: While Lufenuron typically contains a polyfluorinated ether, the ethoxy-analog is a
critical reference standard and intermediate for next-generation analogs designed to
modulate lipophilicity (LogP) and soil half-life.

e Chemistry: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the urea bridge.

B. Oncology (Tubulin Inhibitors)

Research by Romagnoli et al. has identified the 3-chloro-4-ethoxyphenyl moiety as a potent
pharmacophore in the design of Combretastatin A-4 (CA-4) analogues.

¢ Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule
dynamics and causing vascular collapse in tumors.

o Potency: Derivatives incorporating this specific chloro-ethoxy substitution pattern have
shown ICso values in the nanomolar range against various cancer cell lines, often
outperforming the natural product CA-4 in metabolic stability.
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C. Immunology (S1P1 Agonists)

In the search for Multiple Sclerosis treatments, the 3-chloro-4-ethoxyphenyl group has been
utilized in the "tail" region of Sphingosine-1-phosphate (S1P1) receptor agonists. The chloro
group provides steric bulk that locks the conformation, while the ethoxy group engages in
hydrophobic interactions within the receptor pocket.

Safety & Handling (HSE)

e Hazards: Like most nitroaromatics, this compound is harmful if swallowed (Acute Tox. 4) and
causes skin/eye irritation.

o Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not
distill the crude nitro product to dryness without DSC (Differential Scanning Calorimetry)
testing.

e Sensitization: The downstream aniline (3-chloro-4-ethoxyaniline) is a potential skin sensitizer
and should be handled in a fume hood with nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring
of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-
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literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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